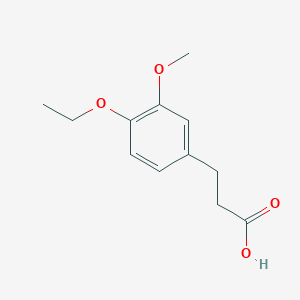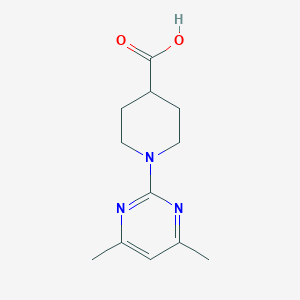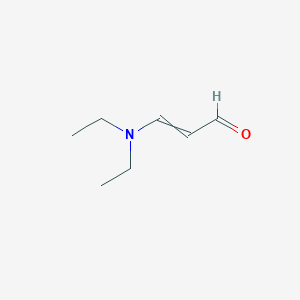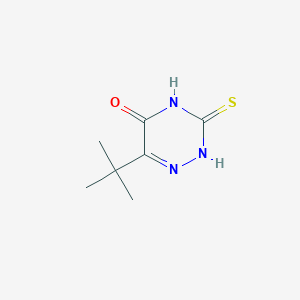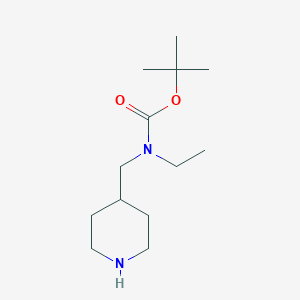![molecular formula C7H6N2OS B182030 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 700-52-7](/img/structure/B182030.png)
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with the molecular formula C7H6N2OS.
Mechanism of Action
Target of Action
The primary targets of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are currently unknown. This compound is a structural analog of biogenic purine bases , suggesting it may interact with similar biological targets.
Mode of Action
As a purine analog , it may interact with its targets in a similar manner to other purine-based compounds, potentially interfering with nucleic acid synthesis or signal transduction pathways.
Biochemical Pathways
Given its structural similarity to purine bases , it may impact pathways involving purine metabolism or signaling
Result of Action
Some thiazolopyrimidines, a class of compounds that includes this compound, have demonstrated a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-HIV, calcium channel blocking, acetylcholine esterase inhibitory, CDC25B phosphatase inhibitory, glutamate receptor antagonistic, and 5-HT2a receptor antagonistic activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-thiouracil derivatives with appropriate phenacyl halides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide . The process involves heating the reaction mixture to facilitate the cyclization and formation of the thiazolopyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its anti-inflammatory, antihypertensive, antiviral, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 7,9-Dichloro-5-(2-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7-position and the thiazolopyrimidine core structure contribute to its unique pharmacological profile compared to other similar compounds .
Properties
IUPAC Name |
7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSWVYUSVIUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344462 | |
| Record name | 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-52-7 | |
| Record name | 7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one synthesized?
A1: Research demonstrates the synthesis of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives using 6-methyl-2-thiouracil as a starting material. Reacting it with 1-acyl-2-bromoacetylenes yields various derivatives, including 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, which was further characterized using X-ray crystallography. Another study explored the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides under different conditions, leading to the formation of 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidine-4(3H)-one and 3-hydroxy-3-aryl-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-5-one. Cyclization of these intermediates in concentrated sulfuric acid resulted in the formation of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives.
Q2: What are the potential pharmacological applications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?
A2: Research indicates potential anticonvulsant activity associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. Specifically, 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives demonstrated activity in a rat model of pentylenetetrazole-induced seizures. This finding suggests the potential of these compounds as therapeutic agents for epilepsy.
Q3: How do structural modifications of 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one influence its biological activity?
A3: The introduction of various substituents at the 3-position of the 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one scaffold significantly impacts its anticonvulsant activity. This structure-activity relationship (SAR) suggests that optimizing the substituents at this position could lead to compounds with enhanced potency and selectivity.
Q4: Are there other biological activities associated with 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives?
A4: While not directly related to 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one itself, the derivative 6-[2-[4[bis(4-fluorophenyl)methylene]-1-piperadinyl]- ethyl]-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (R59022) is a known diacylglycerol kinase inhibitor. R59022 has been shown to inhibit the phosphorylation of 1-oleoyl-2-acetylglycerol (OAG) in platelets, leading to increased protein kinase C activity. This suggests that 7-Methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives could potentially be modified to target other enzymes involved in intracellular signaling pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
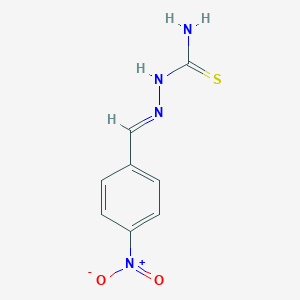
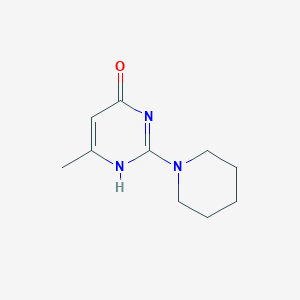
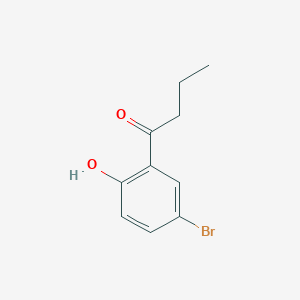
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
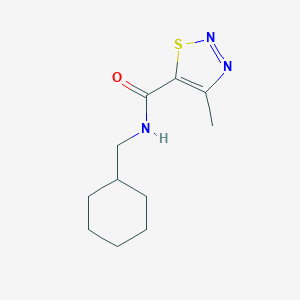
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
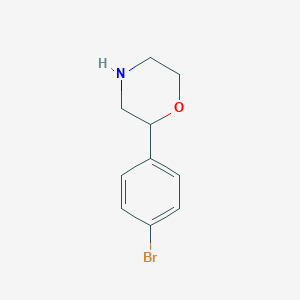
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
